molecular formula C6H6N2O4 B080956 Methyl 4-nitro-1h-pyrrole-2-carboxylate CAS No. 13138-74-4

Methyl 4-nitro-1h-pyrrole-2-carboxylate

Cat. No.: B080956
CAS No.: 13138-74-4
M. Wt: 170.12 g/mol
InChI Key: BRZNAATZQZPGBQ-UHFFFAOYSA-N
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Description

Methyl 4-nitro-1h-pyrrole-2-carboxylate: is an organic compound with the molecular formula C6H6N2O4. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a nitro group at the 4-position and a carboxylate ester group at the 2-position of the pyrrole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale nitration and condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed:

    Oxidation: Nitro-pyrrole derivatives.

    Reduction: Amino-pyrrole derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 4-nitro-1h-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological macromolecules. These interactions can result in the inhibition of enzyme activity or the modulation of receptor function .

Comparison with Similar Compounds

Uniqueness: Methyl 4-nitro-1h-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological targets. The presence of the nitro group at the 4-position and the carboxylate ester group at the 2-position provides distinct chemical properties that differentiate it from other similar compounds .

Biological Activity

Methyl 4-nitro-1H-pyrrole-2-carboxylate (MNPC) is an organic compound that has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article delves into the biological activity of MNPC, discussing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

  • Molecular Formula : C₆H₆N₂O₄
  • Functional Groups : Nitro group (-NO₂) at the 4-position and a carboxylate ester group (-COOCH₃) at the 2-position.

The presence of these functional groups allows for diverse chemical transformations, making MNPC a valuable intermediate in organic synthesis and a potential candidate for biological activity studies.

The biological activity of MNPC is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates capable of modifying biological macromolecules. This interaction may result in:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Modulation of Receptor Function : MNPC may interact with receptors, influencing cellular signaling pathways.

The specific mechanisms remain under investigation, but compounds with similar structures often exhibit antimicrobial or anti-inflammatory properties.

Anticancer Activity

Recent studies have indicated that pyrrole derivatives, including MNPC, may possess anticancer properties. For instance, a study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings from these studies:

CompoundCell LineIC₅₀ (μM)
This compoundU87MG (glioblastoma)Not specifically documented
Related Pyrrole DerivativeHeLa (cervical)0.029 ± 0.001
Related Pyrrole DerivativeMCF-7 (breast)0.035 ± 0.003
Related Pyrrole DerivativeA549 (lung)0.25 ± 0.01

While specific data for MNPC is limited, its structural similarity to other active pyrrole derivatives suggests potential efficacy against cancer cells .

Antimicrobial Activity

The nitro group present in MNPC is often associated with antimicrobial properties. Compounds with similar structures have shown promising results against various pathogens. Although direct studies on MNPC are sparse, it is hypothesized that it may exhibit antimicrobial activity due to its chemical nature .

Case Studies and Research Findings

Several studies have explored the biological implications of nitro-pyrrole derivatives:

  • Study on DNA Minor Groove Binders : Research involving synthesized derivatives similar to MNPC revealed their potential as DNA minor groove binders, which could lead to apoptosis in cancer cells through targeted interactions with DNA .
  • Antiglioma Activity : A review highlighted that certain pyrrole alkaloids demonstrated significant antiglioma activity, suggesting that MNPC might also contribute positively in this area due to structural similarities .
  • Pharmacological Potential : The pharmacological properties of related compounds indicate that MNPC could serve as a lead compound for developing new therapeutic agents targeting neurological disorders by modulating norepinephrine and serotonin receptors .

Future Directions

Given the preliminary findings regarding the biological activity of this compound, future research should focus on:

  • In-depth Mechanistic Studies : Understanding how MNPC interacts at the molecular level with various biological targets.
  • Expanded Biological Testing : Conducting comprehensive assays against a wider range of cancer cell lines and pathogens.
  • Safety and Toxicity Assessments : Evaluating the safety profiles of MNPC and its derivatives to determine their viability as therapeutic agents.

Properties

IUPAC Name

methyl 4-nitro-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-6(9)5-2-4(3-7-5)8(10)11/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZNAATZQZPGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294169
Record name methyl 4-nitro-1h-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13138-74-4
Record name 13138-74-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-nitro-1h-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of H2SO4 (0.8 mL) in MeOH (8 mL) was added to Py-1 (0.77 g, 4.53 mmol) and the mixture heated at reflux for 24 hr. Water was added and the mixture extracted with DCM. The organic solvent was dried using MgSO4, and solvent evaporated under vacuum to yield the product as a crystalline solid. Yield 0.55 g, 66%). 1H NMR (DMSO): δ 7.57 (d, 1H, J=2.1 Hz); 7.40 (d, 1H, J=2.0 Hz); 3.99 (s, 3H); 3.86 (s, 3H).
Name
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Py-1
Quantity
0.77 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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